molecular formula C11H5BrF3NO2 B13014034 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B13014034
M. Wt: 320.06 g/mol
InChI Key: PVVQXHCRNKCXLV-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H5BrF3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline
  • 4-Chloro-2-(trifluoromethyl)quinoline

Uniqueness

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C11H6BrF3N2O2C_{11}H_{6}BrF_{3}N_{2}O_{2}, with a molecular weight of approximately 320.065 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a quinoline ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Bromination : Introduction of the bromine atom at the 4-position.
  • Trifluoromethylation : Addition of the trifluoromethyl group at the 6-position.
  • Carboxylation : Formation of the carboxylic acid functional group at the 3-position.

These steps can be optimized using various reagents and reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. A study evaluating various quinolone derivatives found that compounds with trifluoromethyl groups displayed enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL
NorfloxacinStaphylococcus aureus8 µg/mL
NorfloxacinEscherichia coli32 µg/mL

This table illustrates that the compound exhibits comparable activity to established antibiotics like norfloxacin, suggesting its potential as a therapeutic agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives have been shown to inhibit various cancer cell lines by targeting critical pathways in tumor progression. For instance, studies have indicated that quinolines can interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication, which is also a target in cancer therapy .

A specific study highlighted that modifications in the quinoline structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was tested against multiple bacterial strains. Results showed it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential for treating resistant infections .
  • Anticancer Screening : A series of analogs were synthesized based on the core structure of quinolines, with varying substituents at different positions. These compounds were screened for their ability to induce apoptosis in cancer cell lines, revealing promising results for those containing the trifluoromethyl group .

Properties

Molecular Formula

C11H5BrF3NO2

Molecular Weight

320.06 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO2/c12-9-6-3-5(11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18)

InChI Key

PVVQXHCRNKCXLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)C(=O)O

Origin of Product

United States

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